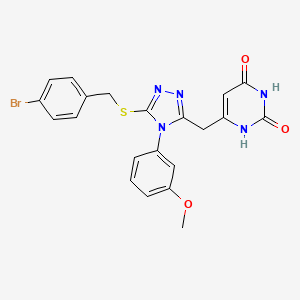

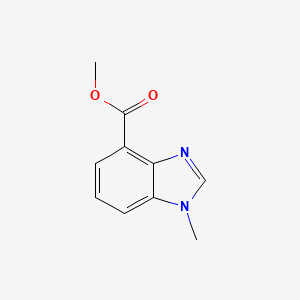

Methyl 1-Methylbenzimidazole-4-carboxylate

Descripción general

Descripción

Methyl 1-Methylbenzimidazole-4-carboxylate is a research chemical with the CAS number 672957-91-4 . It has a molecular weight of 190.20 and a molecular formula of C10H10N2O2 . The IUPAC name for this compound is methyl 1-methylbenzimidazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of Methyl 1-Methylbenzimidazole-4-carboxylate includes a benzimidazole core with a methyl group attached to one of the nitrogen atoms and a carboxylate ester group attached to the 4-position of the benzimidazole ring . The InChI code for this compound is 1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

Methyl 1-Methylbenzimidazole-4-carboxylate is a solid at room temperature . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . The compound’s InChI code is 1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3Aplicaciones Científicas De Investigación

- Benzimidazoles, including Methyl 1-Methylbenzimidazole-4-carboxylate, serve as essential pharmacophores due to their diverse biological activities. Researchers explore their potential as drug candidates for various diseases, including cancer, infectious diseases, and neurological disorders .

- Benzimidazole derivatives have demonstrated antiviral activity against viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). Methyl 1-Methylbenzimidazole-4-carboxylate could be investigated for its antiviral properties .

- Benzimidazoles exhibit antifungal effects by inhibiting fungal enzymes. Researchers could explore Methyl 1-Methylbenzimidazole-4-carboxylate as a potential antifungal agent against pathogenic fungi .

- Benzimidazoles can form stable complexes with metal ions. Methyl 1-Methylbenzimidazole-4-carboxylate might find applications in metal chelation studies or as ligands for coordination chemistry .

- Benzimidazole derivatives often display interesting photophysical properties, such as fluorescence. Researchers could investigate Methyl 1-Methylbenzimidazole-4-carboxylate for potential use in sensors, probes, or imaging agents .

- Benzimidazoles have been studied for their enzyme inhibition properties. Methyl 1-Methylbenzimidazole-4-carboxylate could be evaluated for its effects on specific enzymes, such as kinases or proteases .

Medicinal Chemistry and Drug Development

Antiviral Agents

Antifungal Compounds

Metal Chelation and Coordination Chemistry

Photophysical Properties and Sensors

Biological Studies and Enzyme Inhibition

Mecanismo De Acción

Target of Action

Methyl 1-Methylbenzimidazole-4-carboxylate, also known as MFCD09751737, is a benzimidazole derivative. Benzimidazoles are known to bind to tubulin proteins . These proteins are the primary targets of Methyl 1-Methylbenzimidazole-4-carboxylate and play a crucial role in cell division.

Mode of Action

The interaction of Methyl 1-Methylbenzimidazole-4-carboxylate with its targets involves the binding of the compound to tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The binding of Methyl 1-Methylbenzimidazole-4-carboxylate to tubulin proteins affects the normal functioning of microtubules. Microtubules are part of the cell’s cytoskeleton and are involved in many cellular processes, including the maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may impact the bioavailability of the compound.

Result of Action

The binding of Methyl 1-Methylbenzimidazole-4-carboxylate to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis . This is due to the inability of the cells to correctly segregate their chromosomes during cell division .

Action Environment

The action, efficacy, and stability of Methyl 1-Methylbenzimidazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and the presence of other substances in its environment.

Propiedades

IUPAC Name |

methyl 1-methylbenzimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJYGDIVZLZORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-Methylbenzimidazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2698693.png)

![[1-Methyl-5-(propoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2698696.png)

![4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2698698.png)

![6-(4-fluorophenyl)-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2698703.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2698707.png)

![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)

![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)